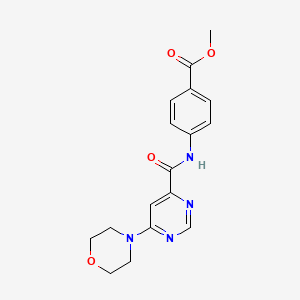
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of 4-methyl-6-morpholinopyrimidine derivatives was synthesized and characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis . The synthesis of these compounds involved exploring the potential of pyrimidine derivatives as anticancer agents .Molecular Structure Analysis
The molecular structure of “Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate” was characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate” were characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis .Aplicaciones Científicas De Investigación
Anticancer Agent Development
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate: has shown promise as a precursor in the synthesis of pyrimidine derivatives with antiproliferative properties . These compounds have been tested against various human cancer cell lines, including HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain). Some derivatives exhibited potent anticancer activity, suggesting that this compound could be a valuable asset in the development of new anticancer agents.
Drug Development
The diverse properties of Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate make it a valuable candidate for drug development. Its role in the synthesis of compounds with potential therapeutic applications extends to various medical conditions, potentially leading to the creation of novel medications.
Catalysis
In the field of catalysis, Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate could be utilized to catalyze certain chemical reactions. While specific details on its catalytic roles are not extensively documented, its chemical structure suggests potential utility in catalytic processes, which could be explored further in scientific research.
Material Synthesis
This compound’s properties also indicate its use in material synthesis. It could serve as a building block for creating new materials with desired properties for various industrial applications.
Biological Studies
Given its activity in biological systems, particularly in cancer research, Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate could be used in biological studies to understand cellular processes . This could include research into cell proliferation, apoptosis, and other cellular mechanisms.
Molecular Docking Studies
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate: derivatives have been used in molecular docking studies to explore their binding affinities to biological targets such as the ATP binding pocket of the mammalian target of rapamycin (mTOR) . This application is crucial in the design of drugs with specific target interactions.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins .
Mode of Action
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate interacts with its targets by binding to their active sites, forming hydrophobic interactions . This binding inhibits the production of NO and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, it reduces the production of pro-inflammatory mediators like NO and prostaglandins . This leads to a decrease in inflammation and its associated symptoms.
Pharmacokinetics
Its efficacy in inhibiting the production of no at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in a significant reduction in the inflammatory response. It decreases the expression of iNOS and COX-2 proteins, inhibits the production of NO, and reduces mRNA expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells . These effects suggest that the compound could be a potential therapeutic strategy for inflammation-associated disorders .
Action Environment
The action of Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate can be influenced by various environmental factors. For instance, the presence of LPS, a potent stimulator of macrophages, can enhance the compound’s anti-inflammatory effects .
Propiedades
IUPAC Name |
methyl 4-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-24-17(23)12-2-4-13(5-3-12)20-16(22)14-10-15(19-11-18-14)21-6-8-25-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSLTJTYRRTYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)
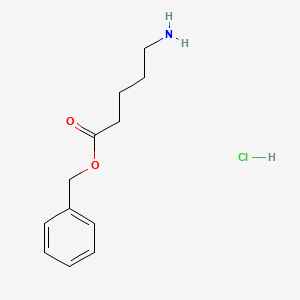
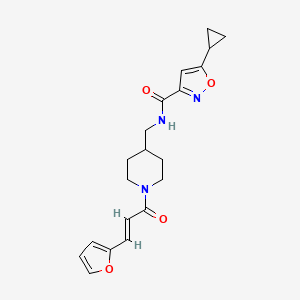
![3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2782694.png)
![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-propoxybenzyl)benzamide](/img/structure/B2782695.png)
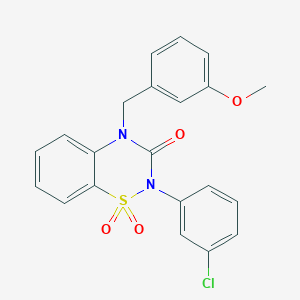
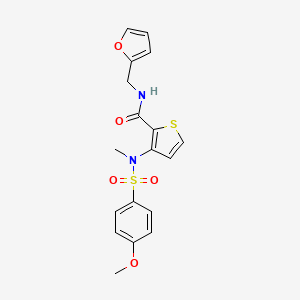
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2782702.png)
![3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2782704.png)
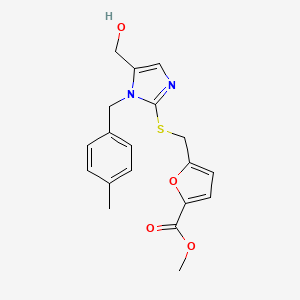
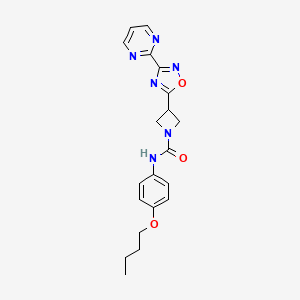
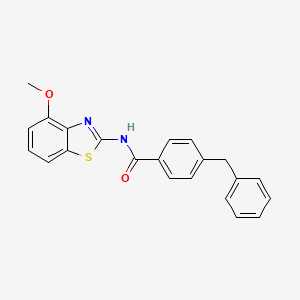
![2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one](/img/structure/B2782710.png)
![1-[2-(3-Bromophenyl)triazol-4-yl]ethanone](/img/structure/B2782711.png)